2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide
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Overview
Description
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide is a chemical compound with the molecular formula C9H8BrN3S. It is an orange solid that is typically stored at temperatures between 0-5°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide typically involves the reaction of 2-aminobenzo[d]thiazole with acetonitrile in the presence of a hydrobromic acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile: Similar structure but without the hydrobromide component.
(2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone: Another related compound with different functional groups.
Uniqueness
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S.BrH/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7;/h1-2,5H,3H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVEPQEXYZTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)SC(=N2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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